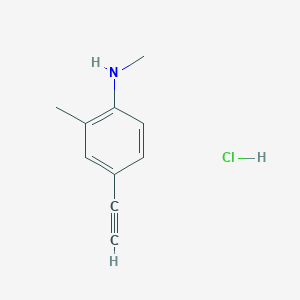
(R)-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol is a chiral organic compound that features an oxirane (epoxide) group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol typically involves the following steps:
Phenol Functionalization: The phenol group can be introduced through a substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The oxirane group can undergo oxidation to form diols or other oxidized products.
Reduction: Reduction of the oxirane group can lead to the formation of alcohols.
Substitution: The phenol group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H2SO4).
Major Products
Diols: From oxidation of the oxirane group.
Alcohols: From reduction of the oxirane group.
Substituted Phenols: From various substitution reactions.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition:
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific pathways or diseases.
Diagnostic Tools: Use in the development of diagnostic agents for imaging or detection of biological markers.
Industry
Materials Science: Use in the development of new materials with specific properties.
Polymer Chemistry:
作用机制
The mechanism of action of ®-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
(S)-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol: The enantiomer of the compound, which may have different biological activities.
4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol: The racemic mixture of the compound.
Uniqueness
Chirality: The ®-enantiomer may exhibit unique biological activities compared to the (S)-enantiomer or the racemic mixture.
Functional Groups:
属性
分子式 |
C18H20O3 |
|---|---|
分子量 |
284.3 g/mol |
IUPAC 名称 |
4-[2-[4-[[(2R)-oxiran-2-yl]methoxy]phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C18H20O3/c1-18(2,13-3-7-15(19)8-4-13)14-5-9-16(10-6-14)20-11-17-12-21-17/h3-10,17,19H,11-12H2,1-2H3/t17-/m0/s1 |
InChI 键 |
DGUJJOYLOCXENZ-KRWDZBQOSA-N |
手性 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC[C@H]3CO3 |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12067349.png)



![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)
![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)



![[4-(5-Chloro-2-methoxyphenyl)phenyl]methanamine](/img/structure/B12067398.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)

